SSTR5 antagonist 2 hydrochloride
Description
Overview of Somatostatin (B550006) Receptor Subtypes (SSTR1-5) and their Physiological Roles
Somatostatin, a peptide hormone, exerts its influence through a family of five distinct G protein-coupled receptors, designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. ontosight.ainih.govmdpi.commedchemexpress.com These receptors are widely distributed throughout the body, with each subtype exhibiting a unique tissue expression pattern and mediating a specific set of biological actions. nih.gov Their activation generally leads to inhibitory effects on various cellular functions. nih.govmedchemexpress.com
Collectively, somatostatin receptors are involved in the regulation of endocrine and exocrine secretions, neurotransmission, cognitive functions, intestinal motility, and the absorption of nutrients. nih.gov They also play a crucial role in controlling cell proliferation, a function that has been harnessed in the treatment of certain tumors. nih.gov While there is some overlap in their functions, the distinct distribution of each subtype allows for targeted physiological regulation. nih.gov For instance, all five SSTR subtypes are expressed in the brain and pituitary gland. nih.gov
The Significance of Somatostatin Receptor 5 (SSTR5) in Endocrine and Metabolic Regulation
Among the five subtypes, SSTR5 has garnered significant attention for its prominent role in endocrine and metabolic control. news-medical.net This receptor is highly expressed in the pituitary gland, where it is involved in regulating the secretion of hormones such as growth hormone, prolactin, and adrenocorticotropic hormone. news-medical.net Furthermore, SSTR5 is found in pancreatic islet cells, particularly the insulin-secreting beta cells, and in the enteroendocrine L-cells of the gastrointestinal tract. mdpi.comnih.govnih.gov
In the pancreas, SSTR5 is a key player in the regulation of insulin (B600854) secretion. mdpi.comnih.gov Its activation by somatostatin inhibits the release of insulin. nih.gov In the gut, SSTR5 is a powerful tonic inhibitor of glucagon-like peptide-1 (GLP-1) secretion. nih.gov GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion. Given these roles, SSTR5 is considered a critical regulator of glucose homeostasis. nih.gov
Rationale for Investigating SSTR5 Antagonism in Disease Models
The inhibitory actions of SSTR5 on both insulin and GLP-1 secretion have made its antagonism a compelling strategy for the potential treatment of metabolic disorders, particularly type 2 diabetes mellitus (T2DM). targetmol.comtargetmol.commedchemexpress.commedchemexpress.com The rationale is that by blocking the inhibitory effect of somatostatin on SSTR5, one could simultaneously enhance the release of GLP-1 from the gut and promote insulin secretion from the pancreas in response to elevated blood glucose levels. nih.gov This dual effect is a highly attractive therapeutic proposition. nih.gov
Research in animal models has provided substantial support for this hypothesis. Studies in SSTR5 knockout mice have shown decreased blood glucose and plasma insulin levels, as well as increased resistance to high-fat diet-induced insulin resistance. nih.gov Furthermore, selective SSTR5 antagonists have been shown to improve glucose tolerance in various rodent models of diabetes. frontiersin.org The investigation of SSTR5 antagonists in disease models aims to elucidate the precise mechanisms by which blocking this receptor can improve glycemic control and potentially offer a novel therapeutic avenue for metabolic diseases. nih.govnih.govjci.org Recent research also suggests that antagonizing SSTR5 may promote gallbladder emptying, indicating a potential role in treating cholesterol gallstones. nih.gov
Historical Context and Evolution of Small Molecule SSTR5 Antagonist Discovery
The quest for selective small molecule SSTR5 antagonists has been an area of active research. The initial development of nonpeptidic SSTR5 antagonists laid the groundwork for subsequent structure-activity relationship (SAR) studies. nih.gov Early antagonists were often based on aminopiperidine core structures. nih.gov Over time, medicinal chemistry efforts have focused on optimizing these initial leads to enhance potency, selectivity against other SSTR subtypes, and improve pharmacokinetic properties. acs.org
This has led to the discovery of novel chemical scaffolds, such as the azaspirodecanones, which have demonstrated high potency and selectivity for SSTR5. nih.gov The evolution of these antagonists has been driven by the need for compounds with minimal off-target activities, particularly concerning hERG, PXR, and CYP inhibition. nih.gov The development of orally active and highly selective SSTR5 antagonists like SSTR5 antagonist 2 represents a significant advancement in the field, offering valuable tools to probe the therapeutic potential of SSTR5 blockade. targetmol.comtargetmol.commedchemexpress.commedchemexpress.com
Detailed Research Findings on SSTR5 antagonist 2 (hydrochloride)
SSTR5 antagonist 2 (hydrochloride) has emerged as a highly potent and selective antagonist of the somatostatin receptor subtype 5. targetmol.comtargetmol.commedchemexpress.commedchemexpress.com Its primary mechanism of action involves blocking the inhibitory effects of somatostatin at this receptor, leading to downstream physiological effects that have been investigated in preclinical models.
In rodent diabetic models, oral administration of SSTR5 antagonist 2 has been shown to increase both total and active circulating levels of the incretin hormone GLP-1. targetmol.comtargetmol.commedchemexpress.commedchemexpress.com This is consistent with the understanding that SSTR5 tonically inhibits GLP-1 release from intestinal L-cells. nih.gov By blocking this inhibition, the antagonist effectively potentiates glucose-induced GLP-1 secretion. nih.gov
Furthermore, research has demonstrated that SSTR5 antagonist 2 increases pancreatic insulin secretion. nih.govtargetmol.comtargetmol.com Importantly, this effect appears to be glucose-dependent, suggesting a lower risk of hypoglycemia. nih.gov The improved glucose tolerance observed with SSTR5 antagonist 2 administration in vivo is believed to be primarily mediated through this gut-derived GLP-1 mechanism. nih.govnih.govjci.org Studies have shown that the glucose-lowering effect of SSTR5 antagonists is abolished in the absence of functional GLP-1 receptor signaling. nih.gov
Interestingly, a synergistic effect on improving glycemic control has been observed when SSTR5 antagonist 2 is combined with a dipeptidyl peptidase-4 (DPP-4) inhibitor. nih.govtargetmol.comtargetmol.com DPP-4 inhibitors prevent the degradation of active GLP-1, thereby prolonging its action. The combination of an SSTR5 antagonist to increase GLP-1 secretion and a DPP-4 inhibitor to protect it from degradation results in a more substantial increase in circulating active GLP-1 and a greater improvement in glucose tolerance. nih.govacs.org
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H36ClFN2O5 |
|---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
4-[8-[[3,5-diethoxy-4-(4-fluorophenyl)phenyl]methyl]-3-oxo-2,8-diazaspiro[4.5]decan-2-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C32H35FN2O5.ClH/c1-3-39-27-17-22(18-28(40-4-2)30(27)23-5-9-25(33)10-6-23)20-34-15-13-32(14-16-34)19-29(36)35(21-32)26-11-7-24(8-12-26)31(37)38;/h5-12,17-18H,3-4,13-16,19-21H2,1-2H3,(H,37,38);1H |
InChI Key |
INOFULPPOPEZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1C2=CC=C(C=C2)F)OCC)CN3CCC4(CC3)CC(=O)N(C4)C5=CC=C(C=C5)C(=O)O.Cl |
Origin of Product |
United States |
Medicinal Chemistry and Compound Design of Sstr5 Antagonist 2 Hydrochloride
Discovery and Optimization of Selective SSTR5 Antagonists
The development of selective SSTR5 antagonists has been a focal point in the quest for novel therapeutics, particularly for metabolic disorders. The journey to identify and refine these compounds has involved extensive exploration of chemical space and the investigation of diverse structural scaffolds.
Lead Series Identification and Chemical Space Exploration
The discovery of SSTR5 Antagonist 2 (hydrochloride), also known to researchers as compound 10, originated from a lead optimization program centered around a known SSTR5 antagonist, compound 1. nih.gov This initial lead compound, while potent, presented opportunities for improvement in terms of selectivity and other pharmaceutical properties.
The chemical space exploration was a systematic process involving the modification of the three main components of the lead structure: a heterocyclic headgroup, a central core, and a tail group. nih.gov While keeping the diphenyl tail group constant, researchers embarked on a "lead hopping" strategy, systematically altering the central core and headpiece to identify novel lead structures with improved profiles. nih.gov This exploration of biologically relevant chemical space is a critical strategy in medicinal chemistry to discover compounds with novel scaffolds and enhanced biological activities. The aim is to navigate the vast number of possible molecular combinations to identify candidates with optimal therapeutic potential.
Structural Classes of SSTR5 Antagonists
The exploration of the chemical space around the initial lead compound led to the investigation of several distinct structural classes of SSTR5 antagonists. These efforts were aimed at identifying scaffolds that could offer superior potency, selectivity, and pharmacokinetic properties.
Aminopiperidine-based Analogs: The initial lead compound belonged to the aminopiperidine-based class of SSTR5 antagonists. nih.gov These compounds typically feature a central aminopiperidine core that links a heterocyclic headgroup to a substituted aromatic tail.
Fused Bicyclic Analogs: In the search for novel cores, a series of compounds with fused bicyclic structures were synthesized. One notable example incorporated a fused cyclopentylpyrole ring system, which yielded potent SSTR5 antagonists. nih.gov
Spirocyclic Analogs: A significant breakthrough came with the introduction of spirocyclic core structures. Replacing the aminopiperidine core with spiroheterocyclic variants, such as spiro- and bipiperidines, proved to be a fruitful strategy. nih.gov This led to the discovery of the azaspirodecanone series, a novel class of highly potent and selective SSTR5 antagonists. nih.gov Further exploration in this area led to the identification of spiroazetidine and spirooxazolidinone analogues as well. bioworld.com
Ether-Linked Analogs: Another structural variation involved replacing the connecting amino group in the lead compound with an ether or methylene-ether linkage. While these ether-linked compounds were highly selective SSTR5 antagonists, they generally exhibited more moderate potency. nih.gov
Structure-Activity Relationship (SAR) Studies of SSTR5 Antagonist 2 (hydrochloride) and Related Analogs
The optimization of the lead compound into the highly potent and selective SSTR5 Antagonist 2 (hydrochloride) was driven by extensive structure-activity relationship (SAR) studies. These studies systematically investigated how chemical modifications to the molecule impacted its biological activity.
Identification of Key Structural Determinants for SSTR5 Affinity and Selectivity
Through the synthesis and evaluation of numerous analogs, key structural features essential for high affinity and selectivity for SSTR5 were identified. The SAR studies revealed that a combination of a spiroheterocyclic core and a carboxyl-containing headgroup was optimal for achieving the desired profile of high potency and selectivity. nih.gov The spirocyclic core, specifically the azaspirodecanone moiety in SSTR5 Antagonist 2 (hydrochloride), was found to significantly enhance SSTR5 potency. nih.gov Simultaneously, the introduction of a carboxylic acid-containing headgroup was crucial for improving selectivity, particularly against off-targets like the hERG ion channel. nih.gov
Impact of Chemical Modifications on Antagonist Potency
The potency of SSTR5 antagonists was found to be highly sensitive to chemical modifications in various regions of the molecule. The transition from the initial aminopiperidine-based lead (compound 1) to the azaspirodecanone-based SSTR5 Antagonist 2 (hydrochloride) (compound 10) resulted in a significant enhancement of potency.
| Compound | Core Structure | Headgroup | hSSTR5 IC50 (nM) | hSSTR5 cAMP Antagonist IC50 (nM) | hSSTR1 IC50 (nM) |
| 1 | Aminopiperidine | Imidazole | Potent | Potent | < 300 |
| 2 | Fused Cyclopentylpyrole | Carboxylic Acid | Potent | - | > 10,000 |
| 8 | Spiroheterocycle | Imidazole | Potent | - | > 10,000 |
| 10 (SSTR5 antagonist 2) | Azaspirodecanone | Carboxylic Acid | 1.2 | 1.1 | > 10,000 |
Data compiled from literature sources. nih.gov
As illustrated in the table, the systematic evolution of the compound structure led to a remarkable improvement in both potency and selectivity. SSTR5 Antagonist 2 (hydrochloride) (compound 10) exhibits a human SSTR5 binding affinity (IC50) of 1.2 nM and functional antagonist activity (IC50) of 1.1 nM. nih.gov Crucially, it shows excellent selectivity with no significant activity against other somatostatin (B550006) receptor subtypes (SSTR1-4), a marked improvement over the initial lead compound. nih.gov
Application of Computational Chemistry in SAR Elucidation
Computational chemistry has played a significant role in understanding the structure-activity relationships of SSTR5 antagonists. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and comparative molecular field analysis (CoMFA) have been employed to build predictive models.
Synthetic Methodologies and Chemical Derivatization Strategies for SSTR5 Antagonists
The development of selective and potent somatostatin receptor subtype 5 (SSTR5) antagonists, such as SSTR5 antagonist 2 (hydrochloride), has been a focal point of medicinal chemistry efforts aimed at novel therapeutic agents. The design and synthesis of these molecules involve intricate synthetic methodologies and carefully planned chemical derivatization strategies to optimize potency, selectivity, and pharmacokinetic properties.
Systematic lead optimization has been a key strategy in the discovery of novel SSTR5 antagonists. nih.gov Starting from previously reported compounds, medicinal chemists have systematically altered different structural components of the lead molecules. nih.govmedchemexpress.com These efforts have focused on modifying the central core and the "head piece" of the antagonist while keeping other parts, like the diphenyl tail group, constant. nih.govmedchemexpress.com This approach led to the discovery of a series of azaspirodecanones, which includes SSTR5 antagonist 2 (also known as compound 10), a highly potent and selective SSTR5 antagonist. nih.govmedchemexpress.com
One of the primary challenges in the development of SSTR5 antagonists has been mitigating off-target activity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac toxicity. nih.govnih.gov Derivatization strategies have been employed to address this. For instance, replacing a connecting amine group with an ether or methyleneoxy group, or substituting an aminopiperidine core with spiroheterocyclic variants, has been explored to improve both potency and selectivity over hERG. nih.gov The optimization of a spiroazetidine derivative series, for example, involved introducing a chlorine atom to a biphenyl (B1667301) moiety. nih.gov This modification not only addressed a potential metabolic weak spot but also altered the dihedral angle of the biphenyl group, resulting in reduced hERG inhibition and an improved pharmacokinetic profile. nih.gov
The synthesis of SSTR5 antagonist 2 (compound 10) is a multi-step process that exemplifies modern synthetic organic chemistry techniques. nih.gov The synthesis starts with a Boc-protected spiropiperidine intermediate. nih.gov A key step in the synthetic route is a Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling reaction, to form a crucial carbon-nitrogen bond. nih.gov The synthesis is completed through a sequence of deprotection and saponification steps to yield the final carboxylic acid product. nih.gov
The general synthetic scheme leading to SSTR5 antagonist 2 (compound 10) is outlined below:
Scheme 1: Synthesis of SSTR5 Antagonist 2 nih.gov
| Step | Reaction | Reagents and Conditions | Yield |
| a | Buchwald-Hartwig Amination | K₃PO₄, Pd₂(dba)₃, dioxane, 100 °C | 88% |
| b | Boc Deprotection | HCl, dioxane, EtOAc, RT | 95% |
| c | N-Alkylation | Cs₂CO₃, DMF, RT | 86% |
| d | Saponification | LiOH, MeOH, 50 °C | 79% |
This table outlines the key steps in the synthesis of the core structure of SSTR5 antagonist 2, as described in the scientific literature. The process involves a palladium-catalyzed amination, followed by standard protection and deprotection steps, and a final hydrolysis to reveal the carboxylic acid.
The structure-activity relationship (SAR) studies have been crucial in guiding the derivatization strategies. By synthesizing and testing a series of analogs, researchers have been able to identify key structural features that contribute to SSTR5 potency and selectivity. For example, the incorporation of a spiroheterocyclic core was found to significantly increase SSTR5 binding potency, while a carboxyl-containing headgroup was instrumental in achieving high selectivity over the hERG channel. nih.gov The combination of these optimal features led to the development of SSTR5 antagonist 2. nih.gov
Table of Structure-Activity Relationship of SSTR5 Antagonist Analogs nih.gov
| Compound | Key Structural Feature | hSSTR5 Binding IC₅₀ (nM) | hERG Inhibition IC₅₀ (µM) |
| 1 | 4-aminopiperidine core | < 300 (for hSSTR1) | - |
| 8 | Spiroheterocycle core | Potent binder | - |
| 9 | Carboxyl-containing headgroup | 32 (mSSTR5) | 25 |
| 10 (SSTR5 antagonist 2) | Combined spiroheterocycle and carboxyl headgroup | 1.2 | > 30 |
This table summarizes the impact of key structural modifications on the potency and selectivity of SSTR5 antagonists. It demonstrates how combining beneficial structural motifs from different analogs (8 and 9) led to the optimized profile of compound 10 (SSTR5 antagonist 2).
Further optimization studies on other series of SSTR5 antagonists have also highlighted the importance of subtle structural changes. In one study, the introduction of a cyclopropyl (B3062369) group and a methoxy (B1213986) group to a biphenyl moiety in a different antagonist series led to improved antagonistic activity and mean residence time. nih.gov
Pharmacological Characterization of Sstr5 Antagonist 2 Hydrochloride
Receptor Binding Profile and Selectivity
The affinity and selectivity of SSTR5 antagonist 2 (hydrochloride) for its target receptor have been determined using competitive radioligand binding assays.
Competitive Radioligand Binding Assays for SSTR5
Competitive binding assays are a standard method to determine the affinity of a compound for a receptor. researchgate.net In these assays, a radiolabeled ligand with known affinity for the receptor (e.g., radiolabeled SST-28) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, allowing for the determination of its inhibitory concentration (IC50).
While specific data on the displacement of radiolabeled SST-28 by SSTR5 antagonist 2 (hydrochloride) is not detailed in the provided search results, the literature describes the use of similar assays to characterize SSTR5 antagonists. For instance, the binding affinity of other somatostatin (B550006) receptor ligands has been determined using purified Chinese hamster ovary-K1 (CHO-K1) membranes overexpressing human SSTR2 and a radiolabeled somatostatin analog. nih.gov
Quantitative Assessment of Affinity (IC50) for Human and Murine SSTR5
SSTR5 antagonist 2 has demonstrated high potency for both human and murine SSTR5. A closely related compound, referred to as compound 10, which is the free base form of SSTR5 antagonist 2 hydrochloride, exhibits a binding affinity (IC50) of 1.2 nM for human SSTR5 (hSSTR5). nih.gov Another selective SSTR5 antagonist, designated as SSTR5 antagonist 1, showed IC50 values of 9.6 nM for human SSTR5 and 57 nM for murine SSTR5 (mSSTR5). medchemexpress.com
Table 1: Binding Affinity of SSTR5 Antagonists
| Compound | Receptor | IC50 (nM) |
|---|---|---|
| SSTR5 antagonist 2 (as compound 10) | Human SSTR5 | 1.2 nih.gov |
| SSTR5 antagonist 1 | Human SSTR5 | 9.6 medchemexpress.com |
| SSTR5 antagonist 1 | Murine SSTR5 | 57 medchemexpress.com |
Selectivity Profile Against Other Somatostatin Receptor Subtypes (SSTR1, SSTR2, SSTR3, SSTR4)
A key characteristic of SSTR5 antagonist 2 is its high selectivity for SSTR5 over the other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR4). The related compound 10 was found to be inactive in binding assays against human SSTR1-4 at concentrations greater than 10 μM. nih.gov Similarly, SSTR5 antagonist 1 demonstrated high selectivity, with inhibition rates of only 11%, 8%, 14%, and 10% for SSTR1, SSTR2, SSTR3, and SSTR4, respectively, at a concentration of 10 μM. medchemexpress.com This high degree of selectivity is crucial for specifically targeting SSTR5-mediated effects without confounding activities at other somatostatin receptors.
Table 2: Selectivity Profile of SSTR5 Antagonist 1
| Receptor Subtype | Inhibition at 10 μM |
|---|---|
| SSTR1 | 11% medchemexpress.com |
| SSTR2 | 8% medchemexpress.com |
| SSTR3 | 14% medchemexpress.com |
| SSTR4 | 10% medchemexpress.com |
Functional Receptor Activity and Mechanism of Action
Beyond binding to the receptor, SSTR5 antagonist 2 (hydrochloride) effectively blocks the downstream signaling initiated by the natural ligand, somatostatin.
Antagonism of SSTR5-Mediated Signaling (e.g., inhibition of somatostatin-induced cAMP reduction)
Somatostatin receptors, including SSTR5, are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin, typically inhibit the production of cyclic AMP (cAMP). nih.govatsbio.com SSTR5 antagonists work by blocking this effect. Compound 10, the free base of this compound, demonstrated potent functional antagonism with an IC50 of 1.1 nM in a cAMP assay. nih.gov This indicates its ability to effectively reverse the somatostatin-induced reduction in cAMP levels. The mechanism involves the antagonist preventing the conformational change in the receptor that is necessary for G-protein activation and subsequent inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis.
G-Protein Coupling and Downstream Signal Transduction Pathways
SSTR5, like other somatostatin receptors, couples to inhibitory G-proteins (Gi/o). atsbio.comnih.gov Upon agonist binding, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. A primary pathway affected is the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. nih.gov By acting as an antagonist, SSTR5 antagonist 2 (hydrochloride) prevents this G-protein activation and the subsequent signaling cascade.
The antagonism of SSTR5 has been shown to have significant physiological effects, particularly in the context of glucose metabolism. By blocking the inhibitory effect of somatostatin on L-cells in the gut and β-cells in the pancreas, SSTR5 antagonists can increase the secretion of glucagon-like peptide-1 (GLP-1) and insulin (B600854), respectively. nih.govnih.govnih.gov Studies have shown that selective SSTR5 antagonists can improve glucose tolerance and enhance insulin sensitivity. nih.govjci.org
Modulation of Phosphotyrosine Phosphatase (PTP) Activity
The activation of somatostatin receptors (SSTRs) is known to trigger intracellular signaling cascades that involve the stimulation of phosphotyrosine phosphatases (PTPs). nih.govnih.gov These enzymes play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on various proteins, thereby counteracting the activity of tyrosine kinases. Activation of SSTRs can lead to the recruitment and activation of PTPs, such as the Src homology region 2 domain-containing phosphatase-1 (SHP-1), which can dephosphorylate and inactivate key signaling molecules. nih.govnih.gov
Specifically for SSTR5, its activation has been reported to potentially stimulate PTP activity. nih.gov This leads to the dephosphorylation of downstream targets, including components of growth factor receptor pathways and insulin signaling pathways. nih.govnih.gov Consequently, an antagonist of SSTR5, such as SSTR5 antagonist 2 (hydrochloride), is expected to inhibit this receptor-mediated stimulation of PTPs. By blocking the SSTR5 receptor, the antagonist prevents the initiation of the signaling cascade that leads to PTP activation. This inhibition of PTP activity can "rescue" or restore the phosphorylation status of key signaling proteins, thereby modulating cellular responses. nih.gov For instance, by preventing SSTR5-mediated PTP activation in the liver, an SSTR5 antagonist could prevent the dephosphorylation of the insulin receptor and its substrates, thus enhancing insulin sensitivity. nih.gov
Influence on Key Intracellular Signaling Cascades (e.g., MAPK, PI3K/AKT pathways)
The antagonism of SSTR5 by compounds like SSTR5 antagonist 2 (hydrochloride) significantly influences critical intracellular signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/AKT and the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to regulating cell proliferation, survival, and metabolism.
PI3K/AKT Pathway: Activation of SSTR5, particularly by its native ligand somatostatin, generally exerts an inhibitory effect on the PI3K/AKT pathway. nih.gov This inhibition can be mediated through the activation of PTPs like SHP-1, which dephosphorylates the p85 regulatory subunit of PI3K, leading to its inactivation and the subsequent suppression of AKT phosphorylation. nih.govnih.gov
SSTR5 antagonists reverse this effect. Studies using selective SSTR5 antagonists have demonstrated an alleviation of the suppressive effects of somatostatin agonists on insulin-induced AKT phosphorylation in the liver. nih.gov By blocking SSTR5, the antagonist prevents the receptor-mediated inhibition of the PI3K/AKT pathway, thereby promoting downstream signaling. nih.gov This mechanism is particularly relevant in the context of type 2 diabetes, where enhanced hepatic insulin signaling is a therapeutic goal. nih.govnih.gov
MAPK Pathway: The MAPK pathway, which includes cascades like the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), is also modulated by SSTR5 activity. SSTR activation can lead to an inhibition of the ERK1/2 pathway, contributing to its anti-proliferative effects. nih.gov However, the interaction is complex and can be cell-type specific. In some cellular contexts, SSTR5 has been shown to modulate the phosphorylation of ERK1/2 and other MAPK family members like p38. nih.gov
The regulation of these pathways can also be influenced by the interaction of SSTR5 with other proteins. For example, the cytoskeletal protein Filamin-A (FLNA) is required for some SSTR5-mediated intracellular responses, including the inhibition of ERK1/2 phosphorylation. nih.gov By blocking the receptor, SSTR5 antagonist 2 (hydrochloride) would be expected to prevent these downstream effects on the MAPK cascade, thereby influencing cellular processes such as proliferation and hormone secretion. nih.govnih.gov
Molecular Interactions of SSTR5 Antagonist 2 (hydrochloride) with SSTR5
Identification of Critical Amino Acid Residues for Receptor Recognition and Binding
The specificity of ligand binding to SSTR5 is determined by key amino acid residues within the transmembrane domains and extracellular loops. Both computational modeling and mutagenesis studies have identified several residues crucial for the interaction with SSTR5 ligands.
A theoretical analysis of SSTR5 interacting with various antagonists and agonists identified a set of highly significant residues for strong ligand interaction. nih.gov These include:
Q2.63 (Glutamine in TM2)
D3.32 (Aspartate in TM3)
Q3.36 (Glutamine in TM3)
C186 (Cysteine in the disulfide bridge with ECL2)
Y7.34 (Tyrosine in TM7)
Y7.42 (Tyrosine in TM7)
Furthermore, site-directed mutagenesis has highlighted the importance of specific residues in conferring ligand selectivity. A study demonstrated that a single amino acid substitution in TM6, replacing Phenylalanine (F265) with a tyrosine (the corresponding residue in other SSTRs), dramatically increased the binding affinity for somatostatin-14 by 20-fold. nih.gov This indicates that F265 is a critical determinant of the pharmacological profile of SSTR5. For agonist binding, residues in the extracellular loops, such as T185 and N187 in ECL2, have also been shown to be functionally important for receptor activation. pnas.org These residues likely play a role in the initial recognition and correct positioning of ligands, including antagonists, within the binding pocket.
| Residue | Location | Significance in Ligand Interaction | Reference |
|---|---|---|---|
| Gln (Q) 2.63 | TM2 | Identified as highly significant for strong ligand interaction via modeling. | nih.gov |
| Asp (D) 3.32 | TM3 | Identified as highly significant for strong ligand interaction via modeling. | nih.gov |
| Gln (Q) 3.36 | TM3 | Identified as highly significant for strong ligand interaction via modeling. | nih.gov |
| Phe (F) 265 | TM6 | Critical for ligand binding selectivity; substitution alters affinity for native somatostatin. | nih.gov |
| Tyr (Y) 7.34 | TM7 | Identified as highly significant for strong ligand interaction via modeling. | nih.gov |
| Tyr (Y) 7.42 | TM7 | Identified as highly significant for strong ligand interaction via modeling. | nih.gov |
| Thr (T) 185 | ECL2 | Functionally important for peptide agonist recognition and activation. | pnas.org |
| Asn (N) 187 | ECL2 | Functionally important for peptide agonist recognition and activation. | pnas.org |
Analysis of Conformational Dynamics of SSTR5 upon Antagonist Binding
The binding of a ligand to a GPCR like SSTR5 is a dynamic process that either stabilizes an active or an inactive conformational state. Agonist binding induces significant conformational changes that lead to receptor activation, while antagonist binding prevents these changes.
Structural studies on SSTR5 with agonists reveal that activation involves a series of rearrangements, including the outward movement of the cytoplasmic end of TM6 and an inward shift of TM7. pnas.orgnih.gov This creates a binding site for the intracellular G-protein. A key feature of this activation is the rearrangement of a "hydrophobic lock" of residues from TM3 and TM6, which triggers the larger movements of the helices. pnas.orgnih.gov
In contrast, antagonists are thought to stabilize an inactive conformation. Analysis of the related SSTR2 bound to a peptide antagonist shows that the antagonist prevents the key conformational changes associated with activation. nih.gov For example, the antagonist prevents the rotameric rearrangement of a key tryptophan residue (W2286.48) that is essential for initiating the activation cascade. nih.gov By binding to the receptor, SSTR5 antagonist 2 (hydrochloride) likely functions in a similar manner: it occupies the orthosteric binding site and holds the transmembrane helices in a conformation that is incompatible with G-protein engagement. This stabilization of the inactive state effectively blocks both basal and agonist-induced signaling.
Investigation of SSTR5 Heterodimerization and its Modulation by SSTR5 Antagonist 2 (hydrochloride) (e.g., SSTR1/SSTR5, SSTR2/SSTR5, EGFR/ErbB2)
SSTR5 is known to form heterodimers with other SSTR subtypes and even with other classes of receptors, which can significantly alter its signaling and pharmacological properties. nih.govnih.gov
SSTR/SSTR Heterodimerization:
SSTR2/SSTR5: There is strong evidence for the heterodimerization of SSTR2 and SSTR5. nih.govresearchgate.net This interaction has been shown to be modulated by the selective activation of SSTR2 with an agonist, which stabilizes the heterodimer. nih.govnih.gov This dimerization can alter receptor trafficking, leading to an increased recycling rate of SSTR2 and a more sustained signaling output. nih.govnih.gov
SSTR1/SSTR5: Heterodimerization between SSTR1 and SSTR5 has also been reported, resulting in increased ligand affinity for somatostatin. nih.govnih.gov
SSTR5/Receptor Tyrosine Kinase Heterodimerization:
EGFR/ErbB1: SSTR1 and SSTR5 have been shown to form functional heterodimers with the Epidermal Growth Factor Receptor (EGFR or ErbB1). nih.gov This cross-family interaction allows for the modulation of downstream MAPK signaling pathways, where somatostatin can influence the effects of EGF. nih.gov
Preclinical Efficacy and Mechanistic Studies of Sstr5 Antagonist 2 Hydrochloride
In Vitro Cellular Assays and Primary Cell Models
In vitro studies using cellular assays and primary cell models have been instrumental in characterizing the specific actions of SSTR5 antagonist 2. These models allow for the detailed examination of the compound's effects on isolated cells and tissues, providing insights into its direct biological activities.
Regulation of Pancreatic Islet Cell Function
Pancreatic islets, which contain various endocrine cells, are a key target of SSTR5 antagonist 2. Research has delved into how this compound modulates the function of these cells to influence hormone secretion critical for glucose regulation.
Studies have shown that SSTR5 antagonist 2 can influence insulin (B600854) secretion. In the perfused mouse pancreas, a selective SSTR5 antagonist did not have a direct effect on insulin secretion at either low or high glucose levels. jci.org This finding is consistent with research on isolated mouse islets. jci.org However, in isolated human islets, an SSTR5 antagonist was able to completely reverse the inhibitory effect of somatostatin-14 on insulin secretion. oup.com This suggests a potential species-specific difference in the direct effects of SSTR5 antagonism on beta-cells. oup.comnih.gov
While direct stimulation of insulin secretion in rodent models appears limited, SSTR5 antagonism is hypothesized to enhance glucose-dependent insulin secretion in humans through a dual mechanism: directly from pancreatic beta-cells and indirectly by boosting GLP-1 secretion from the gut. oup.com SSTR5 is highly expressed on human beta-cells, pointing to a significant role for this receptor in regulating insulin secretion in humans. oup.com In SSTR5 knockout mice, an increase in glucose-dependent insulin secretion was observed in the perfused pancreas. nih.gov Furthermore, islets from these knockout mice displayed increased total insulin content and higher basal and glucose-stimulated insulin secretion rates. oup.com
| Model System | Effect of SSTR5 Antagonist 2 on Insulin Secretion | Key Findings |
| Perfused Mouse Pancreas | No direct effect on insulin secretion at low or high glucose. jci.org | Suggests a primary role for gut-mediated effects in rodents. |
| Isolated Mouse Islets | Consistent with perfused pancreas, no direct stimulation of insulin secretion. jci.org | Reinforces the idea of an indirect mechanism in mice. |
| Isolated Human Islets | Completely reversed the inhibitory effect of somatostatin-14 on insulin secretion. oup.com | Highlights a potential direct effect on human beta-cells. |
| SSTR5 Knockout Mice | Increased glucose-dependent insulin secretion in perfused pancreas. nih.gov | Genetic evidence supports SSTR5's role in inhibiting insulin secretion. |
The regulation of glucagon (B607659) secretion by somatostatin (B550006) receptors is complex and appears to differ between species. In rodents, SSTR2 is considered the primary receptor inhibiting glucagon secretion from alpha-cells. oup.comnih.gov Conversely, SSTR5 seems to be a negative regulator of insulin secretion in these animals. semanticscholar.org Studies using SSTR2-selective antagonists have demonstrated an enhancement of glucagon secretion in rodents. oup.com In SSTR5 knockout mice, increased glucagon concentrations were observed compared to wild-type mice. oup.com However, another study on SSTR2 knockout mice showed no difference in basal glucagon secretion. semanticscholar.org
In human islets, the picture is different. While SSTR2 is a potent inhibitor of glucagon secretion, SSTR1 and SSTR5-selective agonists also act as inhibitors. nih.gov One study concluded that SSTR2 is the most potent inhibitor of both insulin and glucagon secretion from isolated human pancreatic islets. nih.gov This suggests that while SSTR5 antagonism may have some effect, SSTR2 plays a more dominant role in the direct regulation of glucagon in humans.
A significant finding in the preclinical evaluation of SSTR5 antagonists is the difference in their effects on human versus rodent pancreatic islets. SSTR5 is reported to be much more abundant in beta-cells from humans compared to rodents. nih.gov This higher expression level in human beta-cells suggests that SSTR5 antagonism could have a more direct and pronounced effect on insulin secretion in humans. oup.com
In rodent models, the glucose-lowering effects of SSTR5 antagonists are thought to be primarily driven by the stimulation of GLP-1 from the gut, rather than a direct effect on the pancreas. jci.orgnih.gov In contrast, the potent reversal of somatostatin-induced inhibition of insulin secretion in isolated human islets by an SSTR5 antagonist points towards a direct pancreatic action in humans. oup.com This species-specific variation is a critical consideration when translating preclinical findings from rodent studies to human clinical applications. nih.gov While SSTR5 is the main regulator of insulin secretion in mice, in human islets, SSTR2 appears to be the functionally dominant somatostatin receptor in both beta and alpha-cells. nih.govnih.gov
Enteroendocrine Cell Studies
Enteroendocrine cells in the gastrointestinal tract play a crucial role in glucose homeostasis through the secretion of incretin (B1656795) hormones. SSTR5 is highly expressed in these cells, making them a key target for SSTR5 antagonists. nih.gov
A primary mechanism by which SSTR5 antagonist 2 is believed to improve glycemic control is through the stimulation of glucagon-like peptide-1 (GLP-1) release from intestinal L-cells. jci.orgnih.gov Somatostatin normally acts as a powerful tonic inhibitor of GLP-1 secretion. jci.orgnih.gov By blocking the SSTR5 receptor on L-cells, the antagonist removes this inhibitory signal, leading to enhanced GLP-1 secretion in response to glucose. jci.orgnih.gov
In the perfused mouse small intestine, a selective SSTR5 antagonist stimulated glucose-induced GLP-1 secretion to a greater extent than an SSTR2 antagonist. jci.orgnih.gov Similarly, mice lacking the SSTR5 receptor demonstrated increased glucose-induced GLP-1 secretion. jci.orgnih.gov This increase in GLP-1 is a key factor in the glucose-lowering effects observed in vivo, as the benefits of the antagonist were absent in mice with impaired GLP-1 receptor signaling. jci.orgnih.gov Furthermore, oral administration of an SSTR5 antagonist in mice led to an increase in both total and active circulating GLP-1 levels. medchemexpress.commedchemexpress.com
| Study Model | Effect of SSTR5 Antagonist 2 on GLP-1 Secretion | Key Findings |
| Perfused Mouse Small Intestine | Stimulated glucose-induced GLP-1 secretion more effectively than an SSTR2 antagonist. jci.orgnih.gov | Demonstrates the importance of SSTR5 in regulating GLP-1 release from the gut. |
| SSTR5 Knockout Mice | Increased glucose-induced GLP-1 secretion. jci.orgnih.gov | Genetic validation of SSTR5's inhibitory role on L-cells. |
| In Vivo Mouse Studies | Oral administration increased total and active circulating GLP-1 levels. medchemexpress.commedchemexpress.com | Confirms the ability of the antagonist to enhance systemic GLP-1. |
Regulation of Peptide YY (PYY) Secretion
The somatostatin receptor subtype 5 (SSTR5) plays a crucial role in the regulation of various hormonal and peptide secretions. In the context of the gastrointestinal tract, SSTR5 activation has been demonstrated to inhibit the secretion of Peptide YY (PYY), a hormone involved in appetite regulation and glucose homeostasis.
Studies utilizing fetal rat intestinal cell cultures have shown that somatostatin-28 (S-28), which has a high affinity for SSTR5, potently inhibits gastrin-releasing peptide-stimulated PYY secretion. nih.govoup.com This inhibitory effect is mediated through the activation of SSTR5 and involves the suppression of both cAMP- and protein kinase C-dependent pathways. oup.comphysiology.orgnih.gov The use of SSTR5-preferring agonists, such as BIM-23268 and BIM-23052, further corroborates this finding, as they effectively suppress PYY release. oup.com
Conversely, the blockade of SSTR5 by an antagonist would be expected to reverse this inhibition, thereby leading to an increase in PYY secretion. While direct studies on SSTR5 antagonist 2 (hydrochloride) and its effect on PYY secretion are not extensively detailed in the available literature, the antagonism of SSTR5 is a key mechanism for enhancing the release of gut hormones. This is supported by the general principle that antagonizing an inhibitory receptor will lead to an increase in the secretion of the substance it regulates. The potential for SSTR5 antagonists to modulate PYY levels is an area of ongoing research, with implications for metabolic control. plos.org
Investigation in Other Relevant Cell Line Models
Impact on Cell Proliferation and DNA Synthesis (e.g., Medullary Thyroid Carcinoma cells, HEK293T)
In human embryonic kidney (HEK293) cells, the role of SSTR5 in cell proliferation is also under investigation. Studies have shown that transfection of HEK293 cells with SSTR2 leads to an inhibition of cell growth upon agonist stimulation. nih.gov While information regarding the specific impact of SSTR5 antagonist 2 (hydrochloride) on HEK293T cell proliferation and DNA synthesis is not available in the reviewed literature, the expression of SSTRs in these cells makes them a relevant model for studying the downstream signaling pathways affected by SSTR5 antagonism. nih.gov
Influence on Epidermal Growth Factor Receptor (EGFR) Activated Signaling
The epidermal growth factor receptor (EGFR) is a key regulator of cell proliferation, survival, and differentiation, and its signaling pathways are often dysregulated in cancer. Emerging evidence suggests a crosstalk between SSTR5 and EGFR signaling. In human embryonic kidney-293 (HEK293) cells transfected with SSTR5, activation of the receptor has been shown to inhibit EGFR phosphorylation. nih.gov This inhibitory effect extends to the modulation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell survival. nih.gov
Furthermore, the presence of SSTR5 can lead to the dissociation of the EGFR/ErbB2 heterodimeric complex, which is often associated with potent oncogenic signaling. nih.gov The activation of SSTR5 appears to promote the formation of a heterodimer between SSTR5 and EGFR, thereby attenuating EGFR-mediated signaling. nih.gov These findings suggest that an SSTR5 antagonist could potentially reverse these effects, leading to an enhancement of EGFR signaling. However, direct experimental data on the influence of SSTR5 antagonist 2 (hydrochloride) on EGFR-activated signaling pathways are not yet available. The interplay between SSTR5 and EGFR signaling remains an active area of research to understand the full therapeutic potential of targeting SSTR5. nih.gov
In Vivo Animal Model Research
Assessment of Glucose Homeostasis in Rodent Models of Type 2 Diabetes Mellitus
The potential of SSTR5 antagonists as therapeutic agents for type 2 diabetes has been investigated in various rodent models, demonstrating improvements in glucose homeostasis. nih.govmedchemexpress.com These studies have particularly focused on the effects of these antagonists on both fasting and postprandial blood glucose levels.
In diet-induced obese (DIO) mice, oral administration of a selective SSTR5 antagonist has been shown to lower blood glucose levels. nih.govnih.gov This effect is thought to be mediated primarily through an intestinal-dependent mechanism involving the enhancement of glucagon-like peptide-1 (GLP-1) secretion. nih.govnih.govjci.org In these models, the SSTR5 antagonist demonstrated a more pronounced effect on improving glucose tolerance compared to an SSTR2 antagonist. nih.gov
Studies in Zucker (fa/fa) rats, a genetic model of obesity and insulin resistance, have also shown the beneficial effects of SSTR5 antagonists. nih.govresearchgate.net A single treatment with an SSTR5 antagonist, referred to as Compound A, resulted in a dose-dependent decrease in glucose and insulin excursions during an oral glucose tolerance test (OGTT). nih.gov Specifically, glucose excursion was reduced by up to 17%. nih.gov
Longer-term treatment with SSTR5 antagonists has also been evaluated. In diet-induced obese mice, three weeks of treatment with SSTR5 antagonists (Compounds A and B) led to a dose-dependent decrease in glucose excursion of up to 45% and 37%, respectively. nih.gov In KK-Ay mice, another model of obese type 2 diabetes, two-week oral administration of a selective SSTR5 antagonist (compound-1) dose-dependently and significantly reduced the changes in glycosylated hemoglobin (GHb), plasma glucose, and plasma insulin levels. nih.gov
The following tables summarize the effects of SSTR5 antagonists on glucose parameters in different rodent models of type 2 diabetes.
Table 1: Effect of a Single Dose of SSTR5 Antagonist (Compound A) on Oral Glucose Tolerance Test (OGTT) in Zucker (fa/fa) Rats
| Parameter | Effect | Reference |
|---|---|---|
| Glucose Excursion | Up to 17% decrease | nih.gov |
| Insulin Excursion | Up to 49% decrease | nih.gov |
Table 2: Effect of Three-Week Treatment with SSTR5 Antagonists on Glucose Excursion in Diet-Induced Obese (DIO) Mice
| Compound | Effect on Glucose Excursion | Reference |
|---|---|---|
| Compound A | Up to 45% decrease | nih.gov |
| Compound B | Up to 37% decrease | nih.gov |
Table 3: Effect of Two-Week Oral Administration of SSTR5 Antagonist (compound-1) on Diabetic Parameters in KK-Ay Mice
| Parameter | Effect | Reference |
|---|---|---|
| Glycosylated Hemoglobin (GHb) | Significant reduction in increase | nih.gov |
| Plasma Glucose | Significant reduction | nih.gov |
| Plasma Insulin | Significant reduction | nih.gov |
These findings from various rodent models of type 2 diabetes consistently demonstrate that SSTR5 antagonism can effectively improve glucose control by lowering both fasting and postprandial blood glucose levels. nih.govnih.govnih.govnih.govfrontiersin.org
Improvement of Insulin Sensitivity and Glucose Tolerance
Selective SSTR5 antagonists have demonstrated significant improvements in glucose metabolism and insulin sensitivity in preclinical models of type 2 diabetes. In obese, insulin-resistant KK-Ay mice, a two-week oral administration of a selective SSTR5 antagonist (referred to as compound-1) led to a dose-dependent and significant reduction in glycosylated hemoglobin (GHb), plasma glucose, and plasma insulin levels. nih.govnih.gov This was accompanied by an improvement in insulin resistance as measured by the homeostasis model assessment of insulin resistance (HOMA-IR). nih.govnih.gov Notably, these beneficial metabolic effects occurred without a reduction in body weight, indicating a direct impact on glucose regulatory mechanisms. nih.gov
Table 1: Effect of Selective SSTR5 Antagonist (Compound-1) on Metabolic Parameters in KK-Ay Mice A summary of changes in key metabolic markers following a two-week treatment period.
| Parameter | Observation | Scientific Implication |
| Glycosylated Hemoglobin (GHb) | Significantly Reduced | Indicates improved long-term glycemic control. |
| Fasting Plasma Glucose | Significantly Reduced nih.govnih.gov | Demonstrates enhanced basal glucose management. |
| Fasting Plasma Insulin | Significantly Reduced nih.govnih.gov | Suggests improved insulin sensitivity (less insulin needed to control glucose). |
| HOMA-IR | Significantly Reduced nih.govnih.gov | Confirms a direct improvement in insulin sensitivity. |
| Body Weight | No Significant Change nih.gov | Highlights that metabolic benefits are independent of weight loss. |
Hepatic Glucose Production and Hepatic Insulin Action
A key mechanism underlying the improved insulin sensitivity observed with SSTR5 antagonism is its effect on the liver. Studies utilizing hyperinsulinemic-euglycemic clamps in KK-Ay mice revealed that a selective SSTR5 antagonist (compound-1) significantly increased the glucose infusion rate required to maintain euglycemia. nih.govnih.govresearchgate.net This finding points directly to enhanced whole-body insulin sensitivity.
Crucially, the same studies demonstrated that the antagonist concurrently decreased hepatic glucose production. nih.govnih.govresearchgate.net The liver is a primary site of insulin action, where insulin normally suppresses the output of glucose. In states of insulin resistance, this suppression is impaired. The ability of the SSTR5 antagonist to restore this control is a significant therapeutic benefit. Further mechanistic work showed that the antagonist could counteract the suppressive effect of a somatostatin agonist (octreotide) on insulin-induced Akt phosphorylation in the liver of mice. nih.govnih.gov This provides molecular evidence that selective SSTR5 inhibition enhances the hepatic insulin signaling pathway, thereby improving the liver's response to insulin. nih.govjci.org
In Vivo Pancreatic Hormone Secretion Responses
The role of SSTR5 antagonists in directly stimulating pancreatic hormone secretion is complex, with findings varying by experimental model. In vivo studies in mice have shown that SSTR5 antagonist 2 increases pancreatic insulin secretion. nih.govmedchemexpress.com This effect is believed to be, in large part, secondary to the antagonist's primary action of increasing GLP-1 secretion from the gut. nih.govjci.org
However, studies using isolated, perfused mouse pancreata have shown that a selective SSTR5 antagonist had no direct effect on insulin secretion at either low or high glucose concentrations. nih.govjci.org This suggests that in rodents, the insulinotropic effect seen in the whole animal is not due to a direct action on the pancreas but is instead dependent on the gut-derived incretin response. researchgate.netnih.gov In contrast, SSTR5 is more highly expressed on human pancreatic β-cells, and in isolated human islets, a selective SSTR5 antagonist was able to completely reverse the inhibitory effect of somatostatin on insulin secretion. oup.com This suggests a potential dual mechanism in humans, involving both enhanced GLP-1 secretion and direct stimulation of insulin release. oup.comresearchgate.net
Synergistic Effects with Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Glycemic Control
Dipeptidyl peptidase-4 (DPP-4) is the enzyme responsible for the rapid degradation of active GLP-1. nih.gov Given that SSTR5 antagonists work by increasing the secretion of GLP-1, combining them with a DPP-4 inhibitor that protects GLP-1 from breakdown presents a logical and powerful therapeutic strategy. nih.gov
Preclinical studies have consistently demonstrated a synergistic or additive relationship between SSTR5 antagonists and DPP-4 inhibitors. nih.govoup.comnih.gov Co-administration of SSTR5 antagonist 2 with a DPP-4 inhibitor (des-fluoro sitagliptin) resulted in a substantial increase in circulating levels of active GLP-1 and a further enhancement of plasma insulin levels compared to either agent used alone. nih.gov This enhanced hormonal response translated into superior glycemic control. oup.com In an OGTT, the combination of an SSTR5 antagonist and a DPP-4 inhibitor produced an additive improvement in blood glucose levels. jci.orgnih.gov These findings strongly support the concept that a dual-mechanism approach—enhancing GLP-1 secretion with an SSTR5 antagonist while prolonging its action with a DPP-4 inhibitor—could be a highly effective treatment for type 2 diabetes. nih.govoup.com
Table 2: Glycemic Improvement with SSTR5 Antagonist and DPP-4 Inhibitor Combination Incremental Area Under the Curve (iAUC) for blood glucose during an Oral Glucose Tolerance Test (OGTT) in mice.
| Treatment Group | iAUC (0-90 min) (mmol/L × min) | P-value vs. Vehicle |
| Vehicle | 380 ± 52 | - |
| SSTR5 Antagonist | 217 ± 28 | P = 0.012 |
| DPP-4 Inhibitor | 176 ± 36 | P = 0.002 |
| SSTR5 Antagonist + DPP-4i | 146.2 ± 26.8 | P = 0.0009 |
| Data adapted from JCI Insight, 2021. jci.org |
Genetic Validation Using SSTR5 Knockout (KO) Mouse Models
To confirm that the effects of the pharmacological antagonists are specifically due to the blockade of the SSTR5 receptor, researchers have utilized SSTR5 knockout (KO) mouse models. These genetic models provide invaluable validation for the therapeutic target.
Mice genetically deficient in SSTR5 are viable, fertile, and appear phenotypically normal. oup.com However, they exhibit a distinctly favorable metabolic profile. researchgate.net Compared to their wild-type (WT) counterparts, SSTR5 KO mice display lower fasting and postprandial blood glucose and plasma insulin levels, which is indicative of improved insulin sensitivity. oup.com
This enhanced insulin sensitivity is particularly evident under metabolic stress. When fed a high-fat diet (HFD), SSTR5 KO mice are resistant to developing insulin resistance. nih.govoup.com They show significantly lower HOMA-IR values compared to HFD-fed WT mice, despite similar body weights. nih.gov This genetic evidence strongly supports the pharmacological data, confirming that inhibition of the SSTR5 pathway is responsible for the observed improvements in insulin sensitivity and glucose metabolism. nih.govoup.com
Table 3: Metabolic Phenotype of SSTR5 Knockout (KO) Mice vs. Wild-Type (WT) Mice
| Parameter | Observation in SSTR5 KO Mice | Reference |
| Blood Glucose | Decreased | oup.com |
| Plasma Insulin | Decreased | oup.com |
| Insulin Sensitivity | Increased | nih.govoup.com |
| Susceptibility to HFD-induced Insulin Resistance | Decreased | nih.govoup.com |
| Plasma Glucagon | Increased | oup.com |
| Plasma Leptin (fasting) | Increased | oup.com |
| Plasma GLP-1 (fasting) | Increased | researchgate.net |
Studies in SSTR5 KO mice have been instrumental in confirming the receptor's critical role in regulating GLP-1 secretion. It is now understood that somatostatin acts as a powerful tonic inhibitor of GLP-1 release from intestinal L-cells, an effect mediated primarily through SSTR5. jci.orgnih.govresearchgate.net
In perfused intestinal studies, mice lacking the SSTR5 receptor (Sstr5-/-) showed a more than three-fold increase in glucose-induced GLP-1 secretion compared to their WT littermates. jci.orgjci.org This demonstrates that the genetic removal of the receptor unleashes a greater capacity for GLP-1 release. jci.org Furthermore, treating WT mice with an SSTR5 antagonist mimics the effect seen in the KO mice, but the antagonist provides no further increase in GLP-1 levels when administered to the KO mice themselves. oup.com This elegantly confirms that the antagonist's effect on GLP-1 is specifically mediated by blocking the SSTR5 receptor, validating it as the key target for enhancing incretin secretion. oup.comnih.gov
Target Engagement Studies in Preclinical Animal Models
The preclinical assessment of "SSTR5 antagonist 2 (hydrochloride)," also referred to in scientific literature as compound 10, has included dedicated studies to confirm its interaction with the intended molecular target, the somatostatin receptor subtype 5 (SSTR5), in living organisms. nih.govmedchemexpress.com These target engagement studies are crucial for establishing a clear link between the compound's mechanism of action and its observed pharmacological effects. The primary evidence of target engagement in preclinical animal models comes from both direct measurements of the compound's affinity for the receptor and the downstream modulation of biomarkers known to be regulated by SSTR5 signaling. nih.govnih.gov
Initial characterization of SSTR5 antagonist 2 (hydrochloride) established its high potency and selectivity for the human SSTR5 receptor through in vitro binding and functional assays. These foundational studies are critical for interpreting the in vivo data, as they confirm the compound's intrinsic ability to interact with its target. The antagonist demonstrated a strong binding affinity for the human SSTR5 receptor with a half-maximal inhibitory concentration (IC50) of 1.2 nM. nih.gov Furthermore, in a functional assay measuring the inhibition of cyclic adenosine (B11128) monophosphate (cAMP), the compound showed an IC50 of 1.1 nM, confirming its antagonist activity. nih.gov Notably, the compound was highly selective, exhibiting over 1000-fold less affinity for other human somatostatin receptor subtypes (SSTR1-4). nih.gov
| Assay | Receptor Subtype | IC50 (nM) | Selectivity vs. SSTR1-4 |
|---|---|---|---|
| Binding Affinity | Human SSTR5 | 1.2 | >1000-fold |
| cAMP Functional Antagonism | Human SSTR5 | 1.1 |
In preclinical animal models, target engagement was further substantiated by observing the pharmacological response to the administration of SSTR5 antagonist 2 (hydrochloride). A key indicator of SSTR5 antagonism in vivo is the modulation of glucagon-like peptide-1 (GLP-1), as SSTR5 is known to tonically inhibit its secretion from enteroendocrine L-cells in the gut. nih.govnih.gov In studies involving mice, oral administration of SSTR5 antagonist 2 (hydrochloride) led to a significant increase in the circulating levels of both total and active GLP-1. nih.govmedchemexpress.commedchemexpress.com This elevation of a key downstream biomarker provides strong evidence that the antagonist is effectively binding to and blocking SSTR5 in the gastrointestinal tract of the animal model, thereby demonstrating target engagement. nih.gov
Further evidence of target engagement in a relevant physiological system comes from studies in rodent models of diabetes. medchemexpress.comtargetmol.com The administration of the antagonist in these models resulted in improved glucose tolerance, an effect that is consistent with the known role of SSTR5 in glucose homeostasis. nih.govnih.gov The observed glucose-lowering effect is directly linked to the antagonist's ability to block SSTR5, leading to enhanced GLP-1 secretion and subsequent potentiation of glucose-dependent insulin secretion. nih.govnih.gov The consistency between the in vitro potency, the in vivo biomarker modulation, and the ultimate pharmacodynamic effect in animal models provides a comprehensive picture of target engagement for SSTR5 antagonist 2 (hydrochloride).
Preclinical Therapeutic Implications and Future Research Trajectories for Sstr5 Antagonist 2 Hydrochloride
Potential Preclinical Therapeutic Applications for Type 2 Diabetes Mellitus
SSTR5 is highly expressed in pancreatic islet β-cells and enteroendocrine L-cells in the gastrointestinal tract, where it plays an inhibitory role in the secretion of insulin (B600854) and glucagon-like peptide-1 (GLP-1), respectively. nih.govnih.gov Antagonizing this receptor offers a dual mechanism to improve glucose homeostasis, making it an attractive target for T2DM treatment. nih.gov Selective SSTR5 antagonists have demonstrated the ability to lower glucose and insulin excursions in preclinical rodent models. nih.gov
Prospects for Monotherapy
As a monotherapy, SSTR5 antagonist 2 (hydrochloride) shows potential by simultaneously enhancing GLP-1 release from the gut and promoting glucose-dependent insulin secretion from the pancreas. nih.gov This dual action addresses key pathophysiological defects in T2DM. Preclinical studies in rodent diabetic models have shown that this compound significantly lowers glucose excursions during an oral glucose tolerance test (OGTT) in a dose-dependent manner. nih.gov For instance, one study reported a significant reduction in blood glucose area under the curve (AUC) in mice. nih.gov
Further research has revealed that the benefits of SSTR5 antagonism extend beyond incretin (B1656795) and insulin secretion. Studies using both SSTR5 knockout mice and a selective SSTR5 antagonist demonstrated improved hepatic insulin sensitivity. nih.gov This suggests that the liver is a key target organ and that SSTR5 antagonists can directly combat insulin resistance, a fundamental aspect of T2DM. nih.gov This effect on the liver appears to be independent of weight loss and distinct from the mechanisms of GLP-1 elevation. nih.gov
Table 1: Efficacy of SSTR5 Antagonist 2 in a Mouse Oral Glucose Tolerance Test
| Compound | Glucose Excursion Reduction vs. Vehicle | Animal Model |
|---|---|---|
| SSTR5 Antagonist 2 | 94% | Mice |
Data sourced from a preclinical study and presented conceptually. nih.gov
Identification of Current Research Gaps and Limitations in SSTR5 Antagonist Studies
Despite promising preclinical data, the field of SSTR5 antagonist research faces several challenges. The body of literature on small-molecule selective SSTR5 antagonists remains relatively small. nih.gov Early development efforts were hampered by compounds that had suboptimal pharmacokinetic properties or significant off-target activities, such as inhibition of the hERG potassium channel. nih.govbioworld.com While newer compounds like SSTR5 antagonist 2 have improved potency, selectivity, and metabolic stability, further optimization is an ongoing process. nih.govbioworld.com
A significant limitation is the potential for species-specific differences in SSTR5 expression and function. nih.gov For example, SSTR5 is reportedly more abundant in human pancreatic β-cells than in rodent β-cells. nih.govresearchgate.net This suggests that the therapeutic effects observed in animal models might differ in humans, potentially leading to a greater dual impact on both insulin and GLP-1 secretion. nih.gov Translating these preclinical findings into clinical efficacy requires further investigation. jci.org
Furthermore, while SSTR5 antagonists are expected to have a low risk of hypoglycemia because their action is glucose-dependent, comprehensive long-term safety profiles are yet to be established. nih.gov The potential for unforeseen effects underscores the need for careful and thorough clinical evaluation.
Envisioning Future Directions in SSTR5 Antagonist Research
Future research on SSTR5 antagonists is poised to expand into new therapeutic areas and leverage advanced technologies to deepen molecular understanding.
Exploration of Efficacy in Other Preclinical Disease Models
The biological roles of SSTR5 suggest therapeutic potential beyond diabetes. Clinical studies with the SSTR5 antagonist SCO-240 have demonstrated robust stimulation of growth hormone (GH) secretion in healthy individuals, opening a new avenue for treating GH-related disorders. scohia.comnih.gov This finding suggests that SSTR5 antagonists could offer an oral treatment alternative to injectable therapies for conditions associated with growth failure. scohia.com
Additionally, SSTR5 is expressed in various types of neuroendocrine tumors. This raises the possibility of using SSTR5 antagonists in oncology, although their specific role—whether as a primary treatment or in combination with other therapies—requires extensive preclinical investigation.
Advanced Structural Biology Techniques for Deeper Molecular Understanding
A critical gap in the development of SSTR5-targeted drugs has been the lack of a high-resolution crystal structure of the receptor. acs.org Future progress will heavily depend on advanced structural biology techniques. Cryogenic electron microscopy (cryo-EM) has recently been used to solve the structures of SSTR5 bound to peptide agonists. nih.govresearchgate.net Applying this technology to understand how antagonists like SSTR5 antagonist 2 (hydrochloride) bind will be a crucial next step.
These high-resolution structures will provide a detailed map of the antagonist binding pocket, revealing the specific molecular interactions that drive potency and selectivity. This structural insight, combined with computational methods like molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, will enable the rational design of next-generation SSTR5 antagonists with optimized efficacy and safety profiles. acs.orgresearchgate.net Such computational approaches are vital for understanding the conformational changes that occur upon ligand binding and for developing novel, highly selective therapeutic agents. acs.orgresearchgate.net
Development of Next-Generation SSTR5 Antagonists with Enhanced Profiles
The initial discovery of nonpeptidic, selective SSTR5 antagonists, such as aminopiperidine-based compounds, established a foundational structure for therapeutic development, particularly for type 2 diabetes mellitus (T2DM). acs.orgnih.gov These early antagonists typically comprised three key components: a heterocyclic headgroup, an aminopiperidine core, and a substituted aromatic tail group. nih.gov While potent, these first-generation compounds often presented challenges, including off-target effects like inhibition of the human Ether-a-go-go-related gene (hERG) cardiac ion channel, and suboptimal pharmacokinetic profiles that limited their clinical potential. nih.govnih.gov
Recognizing these limitations, subsequent research has focused on a systematic evolution of SSTR5 antagonist design. The primary objectives for next-generation compounds have been to enhance potency and subtype selectivity, improve metabolic stability and pharmacokinetic properties, and crucially, minimize off-target activities. nih.govacs.org
Medicinal chemistry efforts have explored extensive structure-activity relationships (SAR) to identify novel lead structures with superior profiles. nih.gov A key strategy has been the modification and replacement of the central aminopiperidine core. nih.gov This led to the discovery of novel spirocyclic core subunits, including spiroazetidine and azaspirodecanone structures, which demonstrated promise in improving both potency and selectivity. nih.govnih.gov
One notable advancement was the development of azaspirodecanone derivatives. Through systematic changes to the central core and headpiece of earlier antagonists, researchers identified new compounds with enhanced potency and significantly improved selectivity against other somatostatin (B550006) receptor subtypes (SSTR1-4). nih.govacs.org An exemplar compound from this series, known as compound 10, proved to be a highly potent and selective SSTR5 antagonist with a human SSTR5 binding IC50 of 1.2 nM and was inactive against SSTR1–4 at concentrations greater than 10 μM. nih.gov
Further optimization focused on the biphenyl (B1667301) "tail" moiety to address metabolic instability and hERG inhibition. nih.gov For instance, the introduction of a chlorine atom to the biphenyl group in a series of spiroazetidine derivatives successfully addressed a metabolic soft spot. nih.gov This modification not only improved the pharmacokinetic profile but also increased the dihedral angle of the biphenyl moiety, which contributed to reduced hERG inhibition. nih.gov The resulting compound, 3p, exhibited a persistent glucose-lowering effect in an oral glucose tolerance test (OGTT) at a significantly lower dose than its predecessors. nih.gov
More recent research has continued this trajectory, leading to the discovery of antagonists with single-digit nanomolar potency, low hERG inhibition, and good oral availability. nih.gov These efforts have expanded the potential therapeutic applications beyond T2DM, with studies investigating their use for cholesterol gallstones by promoting gallbladder emptying. nih.gov
The development of SCO-240, an orally available and highly selective SSTR5 antagonist, represents a significant milestone, with the compound advancing to Phase 1 clinical trials. scohia.comresearchgate.net This research demonstrated that SSTR5 antagonism could robustly stimulate growth hormone (GH) secretion in humans, opening a new therapeutic avenue for GH-related disorders. scohia.comresearchgate.net
This iterative process of design, synthesis, and evaluation has led to a new generation of SSTR5 antagonists with profiles more suitable for clinical development. By systematically addressing the liabilities of early leads, researchers have developed compounds with improved safety, selectivity, and pharmacokinetic properties, thereby broadening their potential therapeutic utility. nih.govbioworld.com
Table 1: Comparison of SSTR5 Antagonist Generations
| Feature | First-Generation Example (Compound 1) | Next-Generation Example (Azaspirodecanone 10) | Next-Generation Example (Compound 3p) |
|---|---|---|---|
| Core Structure | Aminopiperidine | Azaspirodecanone | Spiroazetidine |
| SSTR5 Potency (IC50) | Potent | Very Potent (1.2 nM) | Potent |
| Subtype Selectivity | Good (some SSTR1 activity) | High (>8000-fold vs SSTR1-4) | High |
| Key Challenges | hERG inhibition, PK profile | Partial agonism at high concentrations | Initial PK/hERG issues in series |
| Key Advancements | - | Improved selectivity, novel core | Improved PK profile, reduced hERG inhibition |
Q & A
Q. What is the mechanistic basis for SSTR5 antagonist 2 (hydrochloride) in modulating glucose homeostasis?
SSTR5 antagonist 2 (hydrochloride) selectively inhibits somatostatin receptor subtype 5 (SSTR5), which blocks endogenous somatostatin-mediated suppression of insulin secretion from pancreatic β-cells and glucagon-like peptide-1 (GLP-1) release from enteroendocrine cells. This dual action enhances glucose-dependent insulin secretion (GDIS) and improves glycemic control. Key experimental validation includes functional cAMP assays in CHO-K1 cells expressing human/mouse SSTR5 and oral glucose tolerance tests (OGTT) in rodent models .
Q. How does SSTR5 antagonist 2 achieve subtype selectivity among somatostatin receptors?
Subtype selectivity is achieved through structural optimization of the compound’s heterocyclic core and tail groups. Binding assays (e.g., radiolabeled SST-28 displacement) and functional cAMP inhibition assays demonstrate >500-fold selectivity for SSTR5 over SSTR1–4. For example, compound 10 (a lead analog) shows hSSTR5 binding IC50 = 1.2 nM vs. IC50 > 10 μM for SSTR1–4 .
Q. What analytical methods confirm receptor-ligand interactions for SSTR5 antagonists?
Critical methodologies include:
- Radioligand binding assays : Competitive displacement of [125I]-SST-14 in SSTR5-expressing cell membranes .
- Saturation binding studies : Tritiated compound binding to quantify dissociation constants (Kd) and receptor density .
- SPA (scintillation proximity assay) : High-throughput screening for binding affinity across species (human, mouse, rat) .
Advanced Research Questions
Q. What experimental models validate the therapeutic potential of SSTR5 antagonist 2 for type 2 diabetes?
- Rodent OGTT : Acute glucose-lowering efficacy (e.g., 87% reduction in plasma glucose at 10 mg/kg in mice) with dose-dependent responses .
- SSTR5 knockout (KO) models : Ablation of glucose-lowering effects in KO mice confirms target specificity .
- Hypoglycemia risk assessment : Fasted lean mice treated with SSTR5 antagonist 2 show no significant basal glucose reduction, unlike sulfonylureas (e.g., glipizide) .
Q. How does structural optimization address off-target effects (e.g., hERG inhibition) in SSTR5 antagonists?
Medicinal chemistry efforts focused on modifying the central azaspirodecanone core to reduce hERG channel binding. For example, compound 10 exhibits hERG IC50 = 45 μM (vs. 0.9 nM for SSTR5), achieved by minimizing basicity and lipophilicity. Counter-screening against cardiovascular ion channels (IKs, Cav1.2, Nav1.5) further validated selectivity .
Q. What methodologies assess functional antagonism in cellular assays?
- cAMP accumulation assays : Forskolin-stimulated CHO-K1 cells co-treated with SST-28 and antagonist to measure inhibition of cAMP reduction .
- Calcium flux assays : Rarely used due to SSTR5’s Gαi/o coupling, but applicable in cells engineered for Gα16 chimeric signaling .
Q. How does SSTR5 antagonism synergize with DPP-4 inhibitors in preclinical models?
Co-administration enhances active GLP-1[7–36] levels by combining SSTR5-mediated GLP-1 release with DPP-4-mediated degradation inhibition. Synergy is quantified via OGTT in high-fat diet (HFD) mice, showing additive reductions in glucose AUC (e.g., 84% vs. 50% for monotherapy) .
Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy?
- Free fraction correction : Adjust for plasma protein binding (e.g., mouse Fu% = 4.6) to calculate unbound EC50 values aligned with cellular IC50 .
- Tissue distribution studies : Use LC-MS/MS to measure compound exposure in pancreatic islets and gut mucosa .
Q. What techniques characterize pharmacokinetic (PK) properties of SSTR5 antagonists?
Q. How does SSTR5 antagonism affect pancreatic β-cell electrophysiology?
Electrophysiological studies in β-cells demonstrate that SSTR5 blockade reverses somatostatin-induced hyperpolarization via GIRK channel inhibition. Patch-clamp recordings show restored glucose-induced calcium oscillations and insulin secretion, validated using SSTR5-selective antagonists (e.g., S5A1) .
Data Contradiction Analysis
- Partial agonist activity at high concentrations : Compound 10 exhibits 44% maximal activation in hSSTR5 cAMP assays at 8.3 μM, requiring careful dose titration in vivo to avoid paradoxical effects .
- Species-specific potency differences : Mouse SSTR5 IC50 (0.9 nM) vs. human (1.1 nM) may necessitate cross-species PK/PD modeling for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
